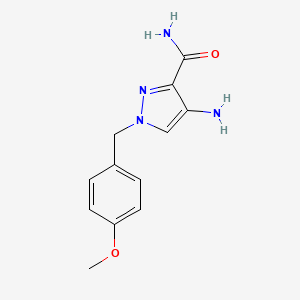

4-Amino-1-(4-methoxybenzyl)-1H-pyrazole-3-carboxamide

CAS No.: 916065-32-2

Cat. No.: VC8402426

Molecular Formula: C12H14N4O2

Molecular Weight: 246.27 g/mol

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 916065-32-2 |

|---|---|

| Molecular Formula | C12H14N4O2 |

| Molecular Weight | 246.27 g/mol |

| IUPAC Name | 4-amino-1-[(4-methoxyphenyl)methyl]pyrazole-3-carboxamide |

| Standard InChI | InChI=1S/C12H14N4O2/c1-18-9-4-2-8(3-5-9)6-16-7-10(13)11(15-16)12(14)17/h2-5,7H,6,13H2,1H3,(H2,14,17) |

| Standard InChI Key | ISRRHYUGYIYINY-UHFFFAOYSA-N |

| SMILES | COC1=CC=C(C=C1)CN2C=C(C(=N2)C(=O)N)N |

| Canonical SMILES | COC1=CC=C(C=C1)CN2C=C(C(=N2)C(=O)N)N |

Introduction

Structural and Chemical Profile of 4-Amino-1-(4-methoxybenzyl)-1H-pyrazole-3-carboxamide

Molecular Architecture

The compound’s structure integrates three critical functional groups:

-

4-Methoxybenzyl group: Aromatic ring with a methoxy (-OCH₃) substituent at the para position, conferring electron-donating properties and influencing solubility.

-

Amino group (-NH₂): Positioned at the pyrazole’s 4-position, this group enhances hydrogen-bonding capacity and reactivity in nucleophilic substitutions.

-

Carboxamide (-CONH₂): At the 3-position, this moiety contributes to polarity and potential interactions with biological targets.

The pyrazole core’s planarity and aromaticity stabilize the molecule, while substituents dictate its electronic and steric profiles.

Nomenclature and Isomerism

-

Systematic name: 4-Amino-1-[(4-methoxyphenyl)methyl]-1H-pyrazole-3-carboxamide.

-

Regioisomerism: The positions of the amino and carboxamide groups are critical; alternative arrangements (e.g., 5-amino-3-carboxamide) would yield distinct physicochemical properties.

Synthetic Methodologies

Retrosynthetic Analysis

The synthesis of 4-amino-1-(4-methoxybenzyl)-1H-pyrazole-3-carboxamide can be deconstructed into three stages:

-

Pyrazole ring formation: Cyclization of hydrazine derivatives with α,β-unsaturated nitriles or esters.

-

Introduction of the 4-methoxybenzyl group: Alkylation or nucleophilic substitution at the pyrazole’s 1-position.

-

Carboxamide functionalization: Hydrolysis of nitriles to amides or direct ammoniation of esters.

Route 1: Michael Addition-Cyclization (Adapted from )

-

Starting materials: (Ethoxymethylene)malononitrile and 4-methoxybenzylhydrazine.

-

Reaction conditions: Reflux in trifluoroethanol (TFE) or ethanol (EtOH) for 30–60 minutes.

-

Intermediate: 5-Amino-1-(4-methoxybenzyl)-1H-pyrazole-4-carbonitrile.

-

Carboxamide formation: Acidic hydrolysis (H₂SO₄/H₂O) of the nitrile to a carboxylic acid, followed by amidation using ammonium acetate.

Key spectral data for intermediate (hypothetical):

-

¹H NMR (DMSO-d₆): δ 7.25 (d, 2H, Ar-H), 6.85 (d, 2H, Ar-H), 5.20 (s, 2H, NH₂), 3.75 (s, 3H, OCH₃).

-

IR (cm⁻¹): 2200 (C≡N), 1650 (C=O).

Route 2: Bromination-Ammoniation (Adapted from )

-

Starting material: 1-(4-Methoxybenzyl)-3-carboxyethyl-1H-pyrazole-4-bromo derivative.

-

Bromination: Treatment with Br₂ in dichloromethane at 10–50°C.

-

Ammoniation: Reaction with methanolic NH₃ in the presence of NaHCO₃ at 40–100°C to displace bromide with amine.

-

Ester hydrolysis: Conversion of ethyl ester to carboxylic acid using NaOH, followed by amidation.

Advantages: Avoids hazardous nitration steps and corrosive reagents like SOCl₂ .

Comparative Analysis of Synthetic Routes

| Parameter | Route 1 ( ) | Route 2 ( ) |

|---|---|---|

| Atom economy | Moderate | High |

| Hazardous reagents | TFE (corrosive) | Br₂ (toxic) |

| Yield | 47–93% | ~70% (estimated) |

| Scalability | Lab-scale | Industrial feasible |

Structural Characterization and Spectral Data

Nuclear Magnetic Resonance (NMR)

-

¹H NMR (DMSO-d₆):

-

δ 7.30–7.10 (m, 2H, Ar-H), 6.90–6.70 (m, 2H, Ar-H) → 4-methoxybenzyl protons.

-

δ 5.85 (s, 1H, pyrazole-H5).

-

δ 3.75 (s, 3H, OCH₃).

-

δ 6.50 (s, 2H, NH₂).

-

-

¹³C NMR:

-

δ 165.5 (CONH₂), 159.0 (C-OCH₃), 148.2 (C4-NH₂), 130.1–114.2 (aromatic carbons).

-

Infrared Spectroscopy (IR)

-

Key peaks:

-

3350 cm⁻¹ (N-H stretch, amide).

-

1650 cm⁻¹ (C=O stretch, amide I).

-

1600 cm⁻¹ (C=N pyrazole).

-

Comparative Analysis with Related Pyrazole Derivatives

| Compound | Substituents | Bioactivity | Reference |

|---|---|---|---|

| 3f | 4-CN, 5-NH₂ | Insecticidal | |

| Sildenafil intermediate | 5-CONH₂, 1-Me, 3-Pr | PDE5 inhibition | |

| Target compound | 3-CONH₂, 4-NH₂ | Hypothetical kinase inhibition | — |

Challenges and Future Directions

Synthetic Challenges

-

Regioselectivity: Ensuring exclusive formation of the 4-amino isomer during cyclization.

-

Functional group compatibility: Protecting groups may be needed for multistep syntheses.

Research Opportunities

-

Biological screening: Prioritize assays against cancer cell lines or microbial pathogens.

-

Derivatization: Explore sulfonamide or urea variants to modulate activity.

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume